Arcyriaflavin a

Übersicht

Beschreibung

Arcyriaflavin A is a natural product belonging to the indolocarbazole family, which is known for its diverse biological activities. It is derived from marine invertebrates and slime molds and has been studied extensively for its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arcyriaflavin A can be synthesized through various synthetic routes. One common method involves the use of 2,2’-bisindole-3-acetic acid derivatives as intermediates . The synthesis typically involves the following steps:

Formation of 2,2’-bisindole-3-acetic acid derivatives: This is achieved by reacting indole-2-carboxaldehyde with (E)-2-aminocinnamic acid ethyl ester in the presence of acetic acid and toluene.

Cyclization and oxidation: The intermediate is then cyclized and oxidized to form the indolocarbazole core structure.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using recombinant Pseudomonas putida KT2440 . This method involves the optimization of key parameters to increase the yield of this compound in the cell-free supernatant .

Analyse Chemischer Reaktionen

Table 1: Enzymatic Hydroxylation of Arcyriaflavin A by AcfX

In cellular systems, the dihydroxylated product (arcyriaflavin F) dominates, while in vitro reactions show lower efficiency due to the instability of hydroxylated intermediates .

Key Methodology

Open analogues of this compound are synthesized using perhydroisoindole-1,3,5-triones as intermediates. The process involves:

-

Diels-Alder Reaction : Between 1-aryl-3-tert-butyldimethylsiloxy-1,3-butadienes and maleimides.

-

Fischer Indolization : Converts Diels-Alder adducts into methoxy-substituted arylpyrrolocarbazoles.

-

Aromatization : Final step to achieve the planar indolocarbazole structure .

Table 2: Diels-Alder Reaction Components

| Diene Component | Dienophile | Product | Key Step |

|---|---|---|---|

| 1-Aryl-3-siloxy-1,3-butadiene | Maleimide | Perhydroisoindole-1,3,5-trione | Cycloaddition |

| Methoxy-substituted aryl derivatives | N-phenylmaleimide | Arylpyrrolocarbazole precursors | Fischer indolization |

This method allows regioselective functionalization of the indole rings, enabling diverse analogue synthesis .

Key Advantages:

-

Avoids harsh oxidative conditions used in traditional methods.

Iodine-Promoted Coupling

-

Reaction : Dianions of indole-3-acetic acid derivatives undergo iodine-mediated coupling to form bisindolesuccinic acid methyl esters.

-

Oxidative Cyclization : Converts intermediates into indolo[2,3-a]pyrrolo[3,4-c]carbazoles, completing the synthesis .

Wittig/Reductive Cyclization

A four-step formal synthesis employs:

-

Double Wittig Reaction : Generates 2,2'-biindole precursors.

-

Reductive Cyclization : Forms the indolocarbazole skeleton, yielding this compound .

Stability and Functionalization Challenges

Wissenschaftliche Forschungsanwendungen

Endometriosis Treatment

A significant study demonstrated that Arcyriaflavin A effectively inhibits the viability and proliferation of endometriotic cyst stromal cells (ECSCs). The treatment resulted in:

- Decreased Cell Viability : The compound significantly reduced the number of viable ECSCs when tested at concentrations of 1 and 10 µM through modified methylthiazole tetrazolium (MTT) assays .

- Induction of Apoptosis : Apoptotic effects were confirmed via Caspase-Glo® assays, showing increased activity at higher concentrations .

- Inhibition of Angiogenesis : this compound also suppressed vascular endothelial growth factor A (VEGF-A) expression, which is crucial for angiogenesis in endometriotic tissues .

This study suggests that this compound may represent a novel therapeutic strategy for managing endometriosis, warranting further clinical investigation.

Anticancer Activity

This compound has shown promising results in various cancer models. For instance:

- Synergistic Effects with Other Compounds : In combination with berbamine, this compound exhibited a synergistic anticancer effect by targeting calcium/calmodulin-dependent protein kinase II and CDK4. This combination significantly suppressed glioma stem cell viability and promoted apoptosis .

- Targeting Specific Cancer Cell Lines : Research indicates that this compound can induce apoptosis in specific cancer cell lines, such as K562, suggesting its potential utility in leukemia treatment .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Endometriosis | Inhibited ECSC viability and induced apoptosis at 1-10 µM concentrations | Potential therapeutic agent for endometriosis treatment |

| Anticancer Activity | Synergistic effects with berbamine on glioma stem cells | Possible combination therapy for enhanced anticancer efficacy |

| K562 Cell Line | Induced apoptosis; effective against leukemia cells | Suggests potential use in leukemia treatment |

Wirkmechanismus

Arcyriaflavin A exerts its effects primarily through the inhibition of cyclin-dependent kinase 4 (CDK4) and calcium/calmodulin-dependent protein kinase II (CaMKII) . By binding to the ATP binding site of these kinases, it prevents the phosphorylation of target proteins necessary for cell cycle progression . This leads to cell cycle arrest and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Arcyriaflavin A ist unter den Indolocarbazol-Verbindungen einzigartig aufgrund seiner spezifischen Hemmung von CDK4 und CaMKII . Ähnliche Verbindungen umfassen:

Staurosporin: Ein potenter Inhibitor von Proteinkinasen, einschließlich CDK4.

Rebeccamycin: Ein weiteres Indolocarbazol-Derivat mit Antikrebs-Eigenschaften.

K252a: Ein Inhibitor von Proteinkinasen mit einer Struktur, die der von this compound ähnelt.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Zielmolekülen und biologischen Aktivitäten, was die Einzigartigkeit von this compound in seiner selektiven Hemmung von CDK4 und CaMKII hervorhebt .

Biologische Aktivität

Arcyriaflavin A is a notable compound recognized for its potent biological activities, particularly as a cyclin-dependent kinase 4 (CDK4) inhibitor. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions by inhibiting CDK4, which plays a crucial role in cell cycle regulation. The compound has demonstrated significant inhibitory activity with an IC50 ranging between 60 to 190 nM against CDK4, with a reported value of 140 nM in some studies . This inhibition leads to:

- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in various cell types, including endometriotic cyst stromal cells (ECSCs) .

- Apoptosis Induction : The compound promotes apoptosis in treated cells, as evidenced by increased caspase-3 and caspase-7 activities .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Effect | Assay Method |

|---|---|---|

| Inhibition of Cell Viability | Significant reduction in ECSC viability at concentrations of 1 and 10 μM | MTT and BrdU incorporation assays |

| Induction of Apoptosis | Increased apoptosis rates observed at 10 μM | Caspase-Glo® 3/7 assay |

| Cell Cycle Arrest | Accumulation of cells in G0/G1 phase; decreased S and G2/M phase populations | Flow cytometry |

| Downregulation of VEGF-A | Suppression of vascular endothelial growth factor A expression in ECSCs | ELISA |

Case Studies and Research Findings

- Endometriosis Treatment Potential :

- Synergistic Anticancer Effects :

- Antiviral Activity :

Eigenschaften

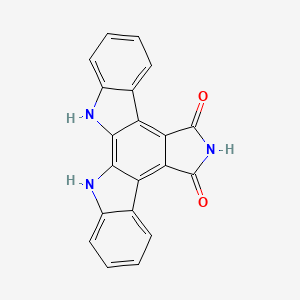

IUPAC Name |

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJXOWFGKYKMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416132 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118458-54-1 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.